2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide
Overview
Description
2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide is an organic compound with a complex structure that includes a hydrazide functional group, a phenoxy group, and a dimethyl-substituted propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with 2,2-dimethylpropanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide and phenoxy groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with certain enzymes, inhibiting their activity. Additionally, the phenoxy group may interact with cellular membranes, affecting their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N’-[(2-chlorophenoxy)acetyl]propanehydrazide
- 2,2-dimethyl-N’-[(2-fluorophenoxy)acetyl]propanehydrazide
- 2,2-dimethyl-N’-[(2-bromophenoxy)acetyl]propanehydrazide
Uniqueness
2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are not observed in its analogs with different substituents on the phenoxy ring.
Properties
IUPAC Name |
2,2-dimethyl-N'-[2-(2-methylphenoxy)acetyl]propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)19-9-12(17)15-16-13(18)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQXNSKNBBVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364530 | |
Record name | ST029766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-83-7 | |
Record name | ST029766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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